molecular formula C11H16BrNO2 B3165590 3-Bromo-4-isopropoxy-5-methoxy-benzylamine CAS No. 900704-90-7

3-Bromo-4-isopropoxy-5-methoxy-benzylamine

Cat. No.: B3165590
CAS No.: 900704-90-7
M. Wt: 274.15 g/mol
InChI Key: OGWGFIQXRYGERL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-isopropoxy-5-methoxy-benzylamine is an organic compound with the molecular formula C11H14BrNO3 It is a derivative of benzylamine, featuring bromine, isopropoxy, and methoxy substituents on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-isopropoxy-5-methoxy-benzylamine typically involves multiple steps starting from commercially available precursors. One common route involves the bromination of 4-isopropoxy-5-methoxybenzaldehyde, followed by reductive amination to introduce the benzylamine moiety. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) for bromination, and sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-isopropoxy-5-methoxy-benzylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom, yielding 4-isopropoxy-5-methoxy-benzylamine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3-Bromo-4-isopropoxy-5-methoxy-benzaldehyde, while substitution with an amine could produce this compound derivatives.

Scientific Research Applications

3-Bromo-4-isopropoxy-5-methoxy-benzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-isopropoxy-5-methoxy-benzylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine, isopropoxy, and methoxy groups can influence the compound’s binding affinity and specificity, affecting its overall biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde
  • 3-Bromo-4-isopropoxy-5-methoxybenzonitrile
  • 3-Bromo-4-ethoxy-5-methoxybenzaldehyde

Uniqueness

3-Bromo-4-isopropoxy-5-methoxy-benzylamine is unique due to the presence of the benzylamine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable for specific research applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(3-bromo-5-methoxy-4-propan-2-yloxyphenyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO2/c1-7(2)15-11-9(12)4-8(6-13)5-10(11)14-3/h4-5,7H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGWGFIQXRYGERL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)CN)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-isopropoxy-5-methoxy-benzylamine
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-isopropoxy-5-methoxy-benzylamine
Reactant of Route 3
3-Bromo-4-isopropoxy-5-methoxy-benzylamine
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-isopropoxy-5-methoxy-benzylamine
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-isopropoxy-5-methoxy-benzylamine
Reactant of Route 6
Reactant of Route 6
3-Bromo-4-isopropoxy-5-methoxy-benzylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.